molecular formula C22H21Cl2NO2 B185848 (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one CAS No. 165307-47-1

(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one

Cat. No. B185848
M. Wt: 402.3 g/mol
InChI Key: SSPWSCFMVXPMNL-COSXAGSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one, also known as DMXB-A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have various effects on the central nervous system.

Mechanism Of Action

(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one acts as an agonist for nAChRs, which are a type of receptor found throughout the central and peripheral nervous systems. When (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one binds to these receptors, it activates them, leading to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are involved in various physiological processes, including mood regulation, cognitive function, and addiction.

Biochemical And Physiological Effects

(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one has been shown to have various biochemical and physiological effects. In animal models, (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one has been shown to improve cognitive function, reduce inflammation, and reduce drug-seeking behavior. Additionally, (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages And Limitations For Lab Experiments

One advantage of using (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one in lab experiments is that it has a well-defined mechanism of action, making it a useful tool for studying the effects of nAChR activation on various physiological processes. Additionally, (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one has been shown to have low toxicity in animal models, making it a relatively safe compound to work with.
One limitation of using (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one in lab experiments is that it has limited solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one is a relatively complex compound, which can make its synthesis and purification challenging.

Future Directions

There are several potential future directions for research on (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one. One area of research could focus on the development of more efficient synthesis methods for (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one, which could make it more accessible for research and potential therapeutic applications.
Another area of research could focus on the development of more selective nAChR agonists, which could help to further elucidate the specific effects of nAChR activation on various physiological processes.
Finally, future research could focus on the potential therapeutic applications of (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one for various conditions, including Alzheimer's disease, addiction, and mood disorders. Continued research in these areas could help to further our understanding of the potential benefits and limitations of (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one as a therapeutic agent.

Synthesis Methods

The synthesis of (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one involves several steps, starting with the reaction of 3,4-dichlorobenzaldehyde with 2-methyl-2-azabicyclo[3.3.1]nonan-5-one to form the corresponding imine. This imine is then reduced with sodium borohydride to form the intermediate amine, which is subsequently reacted with 3-hydroxybenzaldehyde to form (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one.

Scientific Research Applications

(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as a treatment for Alzheimer's disease. Studies have shown that (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Another area of research has focused on the potential use of (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one as a treatment for addiction. Studies have shown that (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool for treating substance abuse disorders.

properties

CAS RN

165307-47-1

Product Name

(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one

Molecular Formula

C22H21Cl2NO2

Molecular Weight

402.3 g/mol

IUPAC Name

(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C22H21Cl2NO2/c1-25-8-7-22(15-3-2-4-16(26)11-15)12-20(25)17(21(27)13-22)9-14-5-6-18(23)19(24)10-14/h2-6,9-11,20,26H,7-8,12-13H2,1H3/b17-9+/t20-,22-/m1/s1

InChI Key

SSPWSCFMVXPMNL-COSXAGSESA-N

Isomeric SMILES

CN1CC[C@]2(C[C@@H]1/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)C2)C4=CC(=CC=C4)O

SMILES

CN1CCC2(CC1C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)C2)C4=CC(=CC=C4)O

Canonical SMILES

CN1CCC2(CC1C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)C2)C4=CC(=CC=C4)O

synonyms

8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one
CB 182
CB 184
CB-182
CB-184

Origin of Product

United States

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